4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,5-dinitrophenyl)methylidene]aniline
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Overview
Description
4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,5-dinitrophenyl)methylidene]aniline is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring and a dinitrophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,5-dinitrophenyl)methylidene]aniline typically involves the condensation of 4-(1,3-benzoxazol-2-yl)aniline with 3,5-dinitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,5-dinitrophenyl)methylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes due to its benzoxazole moiety.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,5-dinitrophenyl)methylidene]aniline is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can participate in π-π stacking interactions, while the dinitrophenyl group can engage in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzoxazol-2-yl)aniline: Lacks the dinitrophenyl group, resulting in different chemical properties.
3,5-dinitrobenzaldehyde: Lacks the benzoxazole ring, affecting its reactivity and applications.
Uniqueness
4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,5-dinitrophenyl)methylidene]aniline is unique due to the combination of the benzoxazole ring and the dinitrophenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C20H12N4O5 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(3,5-dinitrophenyl)methanimine |
InChI |
InChI=1S/C20H12N4O5/c25-23(26)16-9-13(10-17(11-16)24(27)28)12-21-15-7-5-14(6-8-15)20-22-18-3-1-2-4-19(18)29-20/h1-12H |
InChI Key |
SQEWOZPTAYVXKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N=CC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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